2-Chloro-5-iodo-thiazolo[5,4-b]pyridine chemical properties and stability
2-Chloro-5-iodo-thiazolo[5,4-b]pyridine chemical properties and stability
An In-depth Technical Guide to 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine: Properties, Stability, and Synthetic Utility
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, stability considerations, synthetic utility, and the rationale behind its application in the development of complex bioactive molecules.
Core Chemical Identity and Properties
2-Chloro-5-iodo-thiazolo[5,4-b]pyridine is a halogenated bicyclic heteroaromatic compound. The fusion of a thiazole and a pyridine ring creates a scaffold that is considered a "privileged structure" in medicinal chemistry due to its resemblance to purine bases and its ability to participate in various biological interactions.[1][2] The presence of both a chloro and an iodo substituent at distinct positions offers differential reactivity, making it a versatile intermediate for constructing molecular libraries.[3]
Table 1: Physicochemical Properties of 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine
| Property | Value | Source |
| CAS Number | 1355241-54-1 | [4][5][6][7][8] |
| Molecular Formula | C₆H₂ClIN₂S | [5][6][9] |
| Molecular Weight | 296.52 g/mol | [5][6][9] |
| Monoisotopic Mass | 295.8672 Da | [9] |
| Appearance | (Typically) Off-white to yellow solid | Inferred from similar compounds |
| Purity | Typically ≥95% | [6] |
| Storage Temperature | 0°C | [6] |
Synthesis and Purification: A Strategic Approach
The synthesis of the thiazolo[5,4-b]pyridine scaffold often involves the construction of the thiazole ring onto a pre-functionalized pyridine core.[10] A plausible and efficient synthetic route to 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine starts from a readily available substituted pyridine.
The rationale for this multi-step approach is to introduce the required functionalities in a controlled sequence. The initial pyridine provides the foundational ring structure. Nitration, followed by reduction, installs an amino group which is essential for the subsequent diazotization and iodination to place the iodo group at the 5-position. The final step involves the cyclization to form the fused thiazole ring.
Caption: Synthetic workflow for 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine.
Experimental Protocol: Synthesis of 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine
This protocol is a representative example based on established methodologies for analogous structures.[10][11]
Step 1: Iodination of 2-Chloro-3-aminopyridine
-
To a solution of 2-chloro-3-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-chloro-3-amino-5-iodopyridine.
Step 2: Formation of the Thiazole Ring
-
The formation of the fused thiazole ring can be achieved through various methods. One common approach involves converting the amino group of 2-chloro-3-amino-5-iodopyridine into an isothiocyanate.[12]
-
Treat the resulting 2-chloro-3-amino-5-iodopyridine with thiophosgene or a similar thiocarbonyl transfer reagent in the presence of a base (e.g., triethylamine) to form the corresponding isothiocyanate intermediate.
-
Subsequent intramolecular cyclization, which can be promoted by thermal or microwave-assisted conditions, leads to the formation of the 2-amino-thiazolo[5,4-b]pyridine ring system.[12][13]
-
The final step would involve the conversion of the 2-amino group to a chloro group, which can be accomplished via a Sandmeyer-type reaction.
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the 5-position the primary site for reactivity, especially in palladium-catalyzed cross-coupling reactions.[3] This regioselectivity allows for the sequential and controlled introduction of different substituents.
This molecule is a key building block for synthesizing a variety of kinase inhibitors.[11] The thiazolo[5,4-b]pyridine scaffold can act as a hinge-binding motif, while substituents introduced at the 5-position can target other regions of the ATP-binding site of kinases like c-KIT, PI3K, and VEGFR2.[1][11]
Sources
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine | 1355241-54-1 [chemicalbook.com]
- 5. 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine CAS#: 1355241-54-1 [chemicalbook.com]
- 6. 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]
- 7. arctomsci.com [arctomsci.com]
- 8. 1355241-54-1 CAS Manufactory [m.chemicalbook.com]
- 9. PubChemLite - 2-chloro-5-iodo-[1,3]thiazolo[5,4-b]pyridine (C6H2ClIN2S) [pubchemlite.lcsb.uni.lu]
- 10. library.dmed.org.ua [library.dmed.org.ua]
- 11. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
